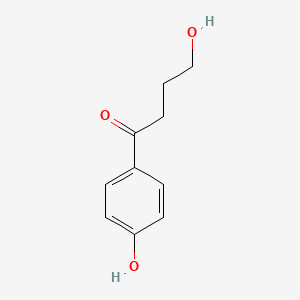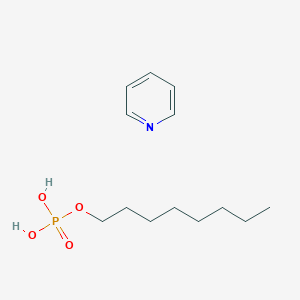![molecular formula C18H22O2 B14306192 1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) CAS No. 112666-85-0](/img/structure/B14306192.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is an organic compound with the molecular formula C18H22O2 It is a derivative of butane and benzene, where the butane chain is linked to two 2-methylbenzene (toluene) units through ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) typically involves the reaction of 1,4-dibromobutane with 2-methylphenol (o-cresol) in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 2-methylphenol groups, forming the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) involves its interaction with various molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.
相似化合物的比较
Similar Compounds
1,1’-(1-buten-3-yne-1,4-diyl)bisbenzene: This compound has a similar structure but with a buten-3-yne linkage instead of a butane linkage.
1,1’-(2-butene-1,4-diyl)bisbenzene: Similar structure with a butene linkage.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linkage.
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is unique due to its specific ether linkages and the presence of 2-methylbenzene units. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
112666-85-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
1-methyl-2-[4-(2-methylphenoxy)butoxy]benzene |
InChI |
InChI=1S/C18H22O2/c1-15-9-3-5-11-17(15)19-13-7-8-14-20-18-12-6-4-10-16(18)2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChI 键 |
SKDUTXODPQVCPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
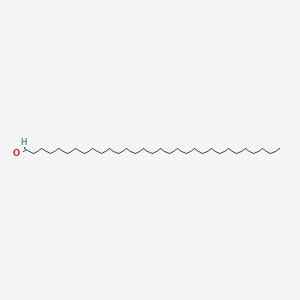
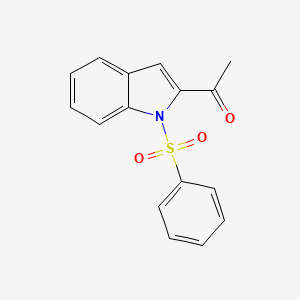
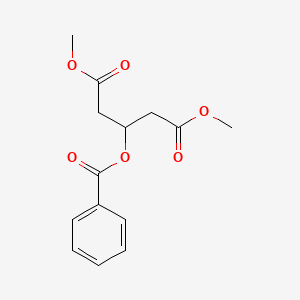
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
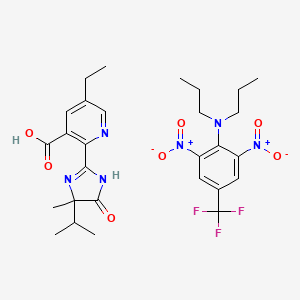

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
acetic acid](/img/structure/B14306158.png)
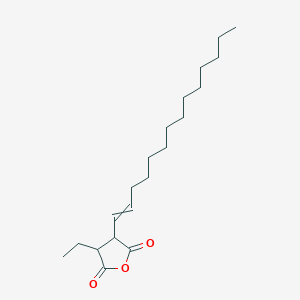
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
